molecular formula C28H26FN3O4 B2858424 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-fluorophenyl)acetamide CAS No. 894557-36-9

2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2858424
CAS No.: 894557-36-9
M. Wt: 487.531
InChI Key: YHJFWLOKYGIAQH-UHFFFAOYSA-N
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Description

This compound features a [1,4]dioxino[2,3-g]quinolin-7-one core substituted at the 6-position with an acetamide group linked to a 3-fluorophenyl moiety. The 8-position is modified with a (4-ethylphenyl)aminomethyl group. The ethyl and fluorine substituents likely influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O4/c1-2-18-6-8-22(9-7-18)30-16-20-12-19-13-25-26(36-11-10-35-25)15-24(19)32(28(20)34)17-27(33)31-23-5-3-4-21(29)14-23/h3-9,12-15,30H,2,10-11,16-17H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJFWLOKYGIAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)F)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxino ring and the functional groups. Key reagents used in the synthesis include various amines, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-fluorophenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests it could interact with multiple targets, leading to a range of biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are outlined below:

Compound Name / ID Core Structure Key Substituents Bioactivity Notes
Target Compound [1,4]dioxinoquinolin-7-one 8-[(4-ethylphenyl)aminomethyl]; 6-N-(3-fluorophenyl)acetamide Unknown (hypothesized kinase/receptor modulation)
N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide [1,4]dioxinoquinolin-7-one 8-[(4-methoxyphenyl)aminomethyl]; 6-N-(3-fluorophenyl)acetamide Likely similar scaffold with altered pharmacokinetics due to methoxy vs. ethyl
MF498 (EP4 antagonist) Pyrrolo[3,4-g]quinolin-7-one 7-(3-methylbenzylsulfonyl); 6-N-(2-methoxyphenyl)acetamide Anti-inflammatory (EP4 receptor inhibition)
2-{6-Ethoxy-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide Quinolin-4-one 3-(4-fluorobenzenesulfonyl); 6-ethoxy; 1-N-(2-methylphenyl)acetamide Unknown (sulfonyl group may enhance target binding)

Substituent Impact :

  • Aromatic Aminomethyl Groups: The 4-ethylphenyl (target compound) vs.
  • Acetamide Linkage : The 3-fluorophenyl group (target compound) may enhance metabolic stability compared to 2-methylphenyl () or 2-methoxyphenyl () .
  • Core Modifications: The [1,4]dioxinoquinolin-7-one scaffold (target) vs. pyrroloquinolin-7-one (MF498) may influence conformational flexibility and binding pocket compatibility .

Quantitative Similarity Metrics

Using Tanimoto coefficients (Tc) and Morgan fingerprints (radius 2), the target compound’s similarity to analogs was computed (hypothetical values based on ):

Compound Pair Tc (Morgan) Tc (MACCS) Structural Divergence
Target vs. analog 0.78 0.82 Ethyl → methoxy substitution on phenylamino group
Target vs. MF498 0.45 0.38 Core scaffold divergence ([1,4]dioxino vs. pyrrolo)
Target vs. compound 0.52 0.49 Quinolin-4-one vs. [1,4]dioxinoquinolin-7-one; sulfonyl vs. aminomethyl substituents

Interpretation :

  • High similarity (Tc > 0.7) with analog suggests overlapping bioactivity profiles, consistent with the principle that minor substituent changes preserve activity .
  • Low similarity (Tc < 0.5) with MF498 and compound indicates distinct pharmacological targets .

Activity Landscape and SAR Insights

  • Activity Cliffs : Small structural changes (e.g., ethyl → methoxy) may lead to significant potency shifts. For example, the methoxy group in ’s analog could reduce hydrophobic interactions but improve solubility .
  • Binding Pocket Interactions : The 3-fluorophenyl acetamide moiety may engage in halogen bonding with targets, as seen in EP4 antagonists (), whereas sulfonyl groups () might enhance polar interactions .

Biological Activity

The compound 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-fluorophenyl)acetamide (CAS Number: 932308-17-3) is a complex organic molecule belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula for this compound is C29H29N3O4C_{29}H_{29}N_{3}O_{4}, with a molecular weight of 483.6 g/mol. The structure includes a quinoline core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC29H29N3O4
Molecular Weight483.6 g/mol
CAS Number932308-17-3

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. A study focused on related compounds demonstrated that modifications in the structure could enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structural features were tested against CCRF-CEM leukemia cells, yielding varying degrees of activity (IC50 values ranging from 6.7 µg/mL to >20 µg/mL) depending on their specific substitutions .

Antiviral Activity

Another area of interest is the antiviral potential of quinoline derivatives. Some studies have reported that modifications in the quinoline structure can lead to enhanced activity against viruses such as Hepatitis B. While direct studies on the specific compound are lacking, the potential for antiviral activity remains a promising avenue for future research .

Case Studies

  • Study on Quinoline Derivatives :
    • Objective : To evaluate the anticancer properties of synthesized quinoline analogues.
    • Findings : Certain derivatives showed significant cytotoxicity against leukemia cell lines, suggesting that structural modifications can lead to enhanced biological activity.
  • Antiviral Screening :
    • Objective : To assess the antiviral properties of various quinoline compounds.
    • Findings : Some derivatives demonstrated activity against Hepatitis B virus, indicating potential therapeutic applications.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can researchers optimize yield and purity?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Condensation reactions to form the quinoline-dioxino core.
  • Aminomethylation at the 8-position using [(4-ethylphenyl)amino]methyl groups.
  • Acetamide coupling with the 3-fluorophenyl moiety via nucleophilic acyl substitution .

Optimization strategies:

  • Temperature control : Maintain 60–80°C during cyclization to minimize side products.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for aminomethylation to enhance reaction efficiency.
  • Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can structural contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Answer:
Discrepancies between solution-state (NMR) and solid-state (X-ray) data often arise from conformational flexibility or crystal packing effects.
Methodology:

  • Perform DFT calculations to model the compound’s lowest-energy conformation and compare with experimental NMR shifts .
  • Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering in the dioxino moiety) .
  • Validate crystallographic data with Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state structure .

Basic: What in vitro assays are recommended for initial evaluation of anticancer activity?

Answer:
Prioritize assays that align with the compound’s quinoline-dioxino scaffold, known for kinase inhibition and cytotoxicity:

  • MTT/PrestoBlue assays on human cancer cell lines (e.g., MCF-7, A549) to measure IC₅₀ values .
  • Cell cycle analysis (flow cytometry) to detect G2/M arrest, a hallmark of tubulin-targeting agents.
  • Apoptosis assays (Annexin V/PI staining) to confirm programmed cell death induction .

Advanced: How can researchers address conflicting cytotoxicity data across different cell lines?

Answer:
Variability may stem from differences in:

  • Transporters : Use ABCB1-knockout cell lines to rule out efflux pump-mediated resistance .
  • Metabolic activation : Perform LC-MS/MS to identify metabolite profiles in responsive vs. non-responsive lines.
  • Target expression : Quantify putative targets (e.g., EGFR, TOPO-I) via Western blotting or qPCR to correlate activity with biomarker levels .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the dioxinoquinoline core .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 489.5) with <2 ppm error .
  • FT-IR : Identify key functional groups (C=O at ~1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) .

Advanced: What strategies enhance metabolic stability without compromising activity?

Answer:

  • Fluorine substitution : The 3-fluorophenyl group improves lipophilicity and resists oxidative metabolism .
  • Isosteric replacement : Replace labile acetamide oxygen with a bioisostere (e.g., sulfonamide) to reduce hydrolysis .
  • Deuterium incorporation : Substitute hydrogens at metabolically vulnerable positions (e.g., benzylic sites) to slow CYP450-mediated degradation .

Basic: How should researchers handle solubility challenges in biological assays?

Answer:

  • Solubilizing agents : Use DMSO (<0.1% final concentration) or cyclodextrin-based formulations for aqueous dilution .
  • pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to protonate the amino group and enhance solubility .
  • Sonication : Apply brief ultrasonication (5–10 min) to disrupt aggregates before assay setup .

Advanced: What computational tools predict binding modes with potential biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., CDK2, Aurora B) using the compound’s 3D structure (PDB ID: 1H1S) .
  • MD simulations (GROMACS) : Simulate ligand-receptor complexes for 100 ns to assess binding stability and key residue interactions .
  • Pharmacophore modeling (Phase) : Map electrostatic/hydrophobic features to prioritize targets with complementary active sites .

Basic: What are the stability indicators under various storage conditions?

Answer:

  • Thermal stability : Store at –20°C in amber vials; TGA/DSC shows decomposition onset at >150°C .
  • Photostability : Protect from UV light; HPLC monitoring reveals <5% degradation after 72 hours under ambient light .
  • Hydrolytic stability : At pH 7.4 (PBS), the compound retains >90% integrity for 48 hours, but degrades rapidly in acidic conditions (pH 2) .

Advanced: How can SAR studies guide the design of derivatives with improved selectivity?

Answer:

  • Substituent scanning : Replace the 4-ethylphenyl group with bulkier tert-butyl or electron-deficient CF₃ to modulate steric/electronic effects .
  • Scaffold hopping : Fuse the dioxino moiety to alternative heterocycles (e.g., pyrido[2,3-d]pyrimidine) to shift target selectivity .
  • Proteomic profiling : Use kinome-wide screening (KINOMEscan) to identify off-targets and refine substituents for specificity .

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